molecular formula C11H11NO3 B12892166 3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione CAS No. 63626-80-2

3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione

Cat. No.: B12892166
CAS No.: 63626-80-2
M. Wt: 205.21 g/mol
InChI Key: VDKARDFDKODJSI-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione is a chemical compound characterized by a pyrrolidine ring substituted with a hydroxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired pyrrolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress, modulating the levels of reactive oxygen species and influencing cell survival and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione is unique due to its specific combination of a pyrrolidine ring with a hydroxyphenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

63626-80-2

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C11H11NO3/c1-12-10(14)6-9(11(12)15)7-2-4-8(13)5-3-7/h2-5,9,13H,6H2,1H3

InChI Key

VDKARDFDKODJSI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)C2=CC=C(C=C2)O

Origin of Product

United States

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